molecular formula C18H15ClN2O6S2 B1663635 Sitaxentan CAS No. 184036-34-8

Sitaxentan

Número de catálogo: B1663635
Número CAS: 184036-34-8
Peso molecular: 454.9 g/mol
Clave InChI: PHWXUGHIIBDVKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sitaxentan es un medicamento que se utilizó principalmente para el tratamiento de la hipertensión arterial pulmonar. Pertenece a la clase de fármacos conocidos como antagonistas del receptor de endotelina. This compound se comercializó bajo el nombre comercial Thelin por Encysive Pharmaceuticals hasta que Pfizer adquirió la empresa en febrero de 2008. in 2010, Pfizer voluntarily removed this compound from the market due to concerns about liver toxicity .

Mecanismo De Acción

Sitaxentan es un antagonista competitivo de la endotelina-1 en los receptores de endotelina-A y endotelina-B. En condiciones normales, la unión de la endotelina-1 a estos receptores provoca vasoconstricción pulmonar. Al bloquear esta interacción, this compound disminuye la resistencia vascular pulmonar. This compound has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, making it highly selective .

Compuestos Similares:

    Bosentan: Otro antagonista del receptor de endotelina utilizado para el tratamiento de la hipertensión arterial pulmonar. A diferencia de this compound, bosentan es un antagonista no selectivo del receptor de endotelina.

    Ambrisentan: Un antagonista selectivo del receptor de endotelina-A con un mecanismo de acción similar al de this compound, pero con un perfil de seguridad diferente.

Comparación:

La selectividad única de this compound para los receptores de endotelina-A y su promesa inicial en el tratamiento de la hipertensión arterial pulmonar destacan su importancia, a pesar de su eventual retiro del mercado debido a preocupaciones de seguridad.

Safety and Hazards

Sitaxentan was voluntarily removed from the market in 2010 due to concerns about liver toxicity . It is contraindicated in patients with elevated liver aminotransferases prior to initiation of treatment .

Análisis Bioquímico

Biochemical Properties

Sitaxsentan plays a crucial role in biochemical reactions by acting as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. It has a higher affinity for ET-A receptors compared to ET-B receptors . By blocking the binding of endothelin-1 to these receptors, Sitaxsentan prevents the vasoconstrictive and proliferative effects of endothelin-1 on pulmonary vascular smooth muscle cells . This interaction is essential in reducing pulmonary vascular resistance and improving blood flow in patients with PAH .

Cellular Effects

Sitaxsentan exerts significant effects on various types of cells and cellular processes. In pulmonary vascular smooth muscle cells, Sitaxsentan inhibits vasoconstriction and cellular proliferation by blocking the endothelin-1 mediated signaling pathways . This leads to a reduction in pulmonary vascular resistance and alleviation of PAH symptoms . Additionally, Sitaxsentan influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of endothelin receptors . These effects contribute to the overall therapeutic benefits of Sitaxsentan in managing PAH .

Molecular Mechanism

The molecular mechanism of Sitaxsentan involves its competitive antagonism of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction and cellular proliferation . By blocking this interaction, Sitaxsentan decreases pulmonary vascular resistance and prevents the deleterious effects of endothelin-1 . Sitaxsentan has a higher affinity for ET-A receptors, which are primarily responsible for vasoconstriction, compared to ET-B receptors . This selective antagonism allows Sitaxsentan to effectively reduce pulmonary vascular resistance while minimizing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sitaxsentan have been observed to change over time. Sitaxsentan exhibits a half-life of approximately 10 hours, indicating its stability and sustained activity in the body . Studies have shown that Sitaxsentan maintains its efficacy in reducing pulmonary vascular resistance and improving exercise capacity over extended periods . Long-term use of Sitaxsentan has been associated with hepatotoxicity, leading to its withdrawal from the market . This highlights the importance of monitoring liver function during Sitaxsentan therapy .

Dosage Effects in Animal Models

In animal models, the effects of Sitaxsentan vary with different dosages. Studies have demonstrated that Sitaxsentan effectively reduces pulmonary vascular resistance and improves exercise capacity in a dose-dependent manner . Higher doses of Sitaxsentan have been associated with increased risk of hepatotoxicity and other adverse effects . It is crucial to determine the optimal dosage of Sitaxsentan to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Sitaxsentan is primarily metabolized in the liver through the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The metabolites of Sitaxsentan are excreted via the renal and fecal routes . The hepatic metabolism of Sitaxsentan plays a significant role in its pharmacokinetics and overall efficacy . Understanding the metabolic pathways of Sitaxsentan is essential for optimizing its dosing regimen and minimizing potential drug interactions .

Transport and Distribution

Sitaxsentan is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (>99%), which influences its distribution and bioavailability . Sitaxsentan is absorbed efficiently, with a bioavailability ranging from 70% to 100% . The transport and distribution of Sitaxsentan are crucial for its therapeutic effects, as it needs to reach the target tissues and receptors to exert its action .

Subcellular Localization

The subcellular localization of Sitaxsentan is primarily determined by its interaction with endothelin receptors on the cell surface . Sitaxsentan binds to the ET-A and ET-B receptors, which are predominantly located on pulmonary vascular smooth muscle cells . This localization is essential for its inhibitory effects on endothelin-1 mediated vasoconstriction and cellular proliferation . Understanding the subcellular localization of Sitaxsentan provides insights into its mechanism of action and therapeutic potential .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de sitaxentan implica varios pasos, comenzando con la preparación de la estructura central, que incluye un anillo de tiofeno. Los pasos clave incluyen:

  • Formación del anillo de tiofeno.
  • Introducción del grupo sulfonamida.
  • Adición del anillo de isoxazol.
  • Reacciones de acoplamiento finales para completar la molécula.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Tipos de Reacciones: Sitaxentan experimenta diversas reacciones químicas, incluyendo:

    Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de sulfoxidos y sulfonas.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus aminas correspondientes.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo sulfonamida.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

    Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

    Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles.

Productos Principales:

Aplicaciones Científicas De Investigación

Sitaxentan ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Comparación Con Compuestos Similares

    Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.

    Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to this compound but with a different safety profile.

Comparison:

This compound’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.

Propiedades

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXUGHIIBDVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057673
Record name Sitaxentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sitaxentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B.
Record name Sitaxentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

184036-34-8, 210421-64-0
Record name Sitaxentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184036-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitaxentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitaxentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sitaxentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SITAXENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sitaxentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1,1′-carbonyldiimidazole (600 mg) was added to a solution of 3-[(4-chloro-3-methyl-5-isoxazolyl)sulfamoyl]-2-thiophenecarboxylic acid (900 mg, 2.79 mmol) in anhydrous tetrahydrofuran (20 mL). The mixture was stirred at ambient temperature for about 15 minutes and then sequentially treated with imidazole (380 mg, 5.58 mmol) and N,O-dimethylhydroxylamine hydrochloride (420 mg, 4.3 mmol). Under continuous stirring, the mixture was maintained at ambient temperature for about 4 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting residue was treated with toluene and re-concentrated. The resulting red oil was dissolved in anhydrous tetrahydrofuran (20 mL), cooled to about 0° C., and then treated with a Grignard reagent prepared from 5-chloromethyl-6-methyl-benzo[1,3]dioxole (800 mg, 4.36 mmol) and magnesium turnings (826 mg, 34.4 mmol) in tetrahydrofuran (50 mL). Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour and then at ambient temperature for about 2 hours. At about 0° C., the reaction mixture was quenched with a mixture of concentrated hydrochloric acid (20 mL) and methanol (50 mL). The mixture was stirred at about 0° C. for about 10 minutes, and then concentrated in vacuo. The aqueous residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The crude product was isolated using standard extractive work up and purified by prep-TLC (eluted with CH2Cl2:MeOH=7:1) to give 2-[2-(6-methyl-benzo[1,3]dioxol-5-yl)-acetyl]-thiophene-3-sulfonic acid (4-chloro-3-methyl-isoxazol-5-yl) amide (150 mg, 30%) as a yellow solid. 1H NMR (300 MHz, CD3OD) δ 7.77 (d, J=5.1 Hz, 1H), 7.40 (d, J=5.1 Hz, 1H), 6.74 (d, J=4.2 Hz, 2H), 5.94 (s, 3H), 4.76 (s, 2H), 2.04 (s, 3H), 1.99 (s, 3H); ESI-MS: m/z=455 (MH)+; HPLC purity: 95%.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
826 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitaxentan
Reactant of Route 2
Sitaxentan
Reactant of Route 3
Reactant of Route 3
Sitaxentan
Reactant of Route 4
Reactant of Route 4
Sitaxentan
Reactant of Route 5
Reactant of Route 5
Sitaxentan
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sitaxentan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.